molecular formula C16H17ClN2O2 B13755015 (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride CAS No. 7498-45-5

(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride

Cat. No.: B13755015
CAS No.: 7498-45-5
M. Wt: 304.77 g/mol
InChI Key: VNQQOILZPFTKCA-UHFFFAOYSA-N
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Description

(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Methoxylation: The quinoline core is then methoxylated using methanol and a suitable catalyst.

    Formation of the Pyridinylmethanone Moiety: The pyridinylmethanone moiety is introduced through a Friedel-Crafts acylation reaction, where pyridine reacts with an acyl chloride in the presence of a Lewis acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydro-1H-quinolin-2-one: A similar compound with a quinoline core and a methoxy group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with a chloroacetyl group.

Uniqueness

(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is unique due to the presence of both the quinoline and pyridinylmethanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

CAS No.

7498-45-5

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone;hydrochloride

InChI

InChI=1S/C16H16N2O2.ClH/c1-20-14-6-7-15-12(10-14)5-3-9-18(15)16(19)13-4-2-8-17-11-13;/h2,4,6-8,10-11H,3,5,9H2,1H3;1H

InChI Key

VNQQOILZPFTKCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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